

In-Depth Technical Guide: Safety and Handling Precautions for Homopiperonylnitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-(Methylenedioxy)phenylacetonitrile

Cat. No.: B1580889

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in research and development. The information compiled is based on available safety data for structurally similar compounds, primarily **3,4-(Methylenedioxy)phenylacetonitrile**, which is a synonym for homopiperonylnitrile. Due to the limited availability of a specific Safety Data Sheet (SDS) for "homopiperonylnitrile" under that exact name, this guide synthesizes data from analogous compounds to provide a comprehensive overview of potential hazards and safe handling procedures. All users must consult their institution's safety protocols and conduct a thorough risk assessment before handling this chemical.

Executive Summary

Homopiperonylnitrile, also known as **3,4-(Methylenedioxy)phenylacetonitrile**, is a chemical intermediate with applications in organic synthesis. While specific toxicological data for this compound is not extensively published, its chemical structure, particularly the presence of a nitrile group attached to a methylenedioxybenzene moiety, suggests specific health and safety concerns. The primary hazard is associated with its potential to be metabolized into cyanide, a potent inhibitor of cellular respiration.^[1] This guide provides a detailed overview of the known and inferred hazards, recommended handling procedures, emergency protocols, and waste disposal guidelines to ensure the safe use of homopiperonylnitrile in a laboratory setting.

Hazard Identification and Classification

Homopiperonylnitrile is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.[2][3]

GHS Hazard Statements:

- H302: Harmful if swallowed.[4]
- H312: Harmful in contact with skin.[4]
- H332: Harmful if inhaled.[4]

Signal Word: Warning[2][3][4]

Potential Health Effects:

- Eye Contact: May cause eye irritation.[1]
- Skin Contact: Causes skin irritation and can be absorbed through the skin, leading to systemic toxicity.[1][2] It is classified as toxic in contact with skin.[5]
- Ingestion: Harmful if swallowed. May cause irritation of the digestive tract, cardiac disturbances, and central nervous system depression.[1]
- Inhalation: May cause respiratory tract irritation and cardiac abnormalities.[1]
- Chronic Exposure: The toxicological properties have not been fully investigated.[2] However, the primary concern with repeated exposure to nitriles is the potential for chronic cyanide poisoning.

Key Toxicological Concern: Cyanide Metabolism The most significant toxicological concern is the potential for homopiperonylnitrile to be metabolized in the body to release cyanide.[1] Cyanide acts by inhibiting cytochrome oxidase, which impairs cellular respiration and can lead to headache, dizziness, weakness, collapse, unconsciousness, and in severe cases, death.[1]

Quantitative Data Summary

The following tables summarize the available quantitative data for homopiperonylnitrile and its direct structural analog, piperonylnitrile.

Physical and Chemical Properties	Value	Source
CAS Number	4439-02-5	[2] [4] [5] [6]
Molecular Formula	C9H7NO2	[4] [5] [6]
Molecular Weight	161.16 g/mol	[4] [5] [6]
Appearance	White to light yellow powder or crystal	[4] [6]
Melting Point	41-45 °C	[4] [5]
Boiling Point	135-140 °C at 5 mmHg	[4] [5] [6]
Flash Point	>110 °C (>230 °F)	[5] [6]
Solubility	Insoluble in water	[4] [5] [6]
Exposure Limits and Toxicity	Value	Source
LD50/LC50	Not available	[1]
Occupational Exposure Limits	No specific limits established	[1] [2]
NIOSH IDLH (for Nitriles)	25 mg/m3 (as CN)	[4] [6]

Experimental Protocols: Safe Handling and Storage

Adherence to strict safety protocols is mandatory when working with homopiperonylnitrile.

Engineering Controls

- Ventilation: All work with homopiperonylnitrile, including weighing and solution preparation, must be conducted in a certified chemical fume hood with a face velocity of 80-120 feet per minute.[\[7\]](#)

- Safety Equipment: A safety shower and eyewash station must be readily accessible in the laboratory.[1]

Personal Protective Equipment (PPE)

- Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
- Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are recommended.[8] Double-gloving may be advisable for prolonged handling or when there is a risk of splashing.
- Body Protection: A lab coat must be worn at all times. For procedures with a higher risk of splashing, an impervious apron should be worn.
- Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH/MSHA-approved respirator should be used.[1][2]

Handling Procedures

- Work Area: Designate a specific area within the fume hood for handling homopiperonylnitrile. This area should be clearly marked.
- Avoiding Contamination: Do not get the substance in eyes, on skin, or on clothing.[1] Avoid generating dust.[1]
- Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]
- Working Alone: It is highly recommended not to work alone when handling cyanide-releasing compounds.[7][9]

Storage

- Container: Store in a tightly closed container.[1][2]
- Location: Store in a cool, dry, well-ventilated area away from incompatible substances.[1][2]

- Incompatibilities: Keep away from strong oxidizing agents.[5] Store separately from acids to prevent the potential release of hydrogen cyanide gas.[7]
- Temperature: Store at room temperature under an inert atmosphere.[4][6]

Emergency Procedures

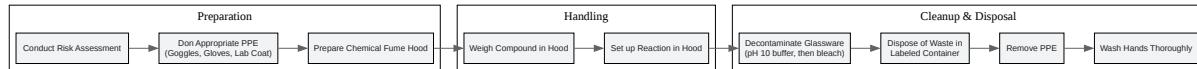
Spills and Leaks

- Small Spills:
 - Evacuate the immediate area.
 - Wearing appropriate PPE, carefully sweep or vacuum up the spilled solid material and place it into a suitable, labeled disposal container.[1]
 - Avoid generating dust.[1]
 - Clean the spill area with a decontaminating solution (e.g., a pH 10 buffer solution followed by a 10% bleach solution) and collect all cleaning materials for hazardous waste disposal. [7][9]
- Large Spills:
 - Evacuate the laboratory and alert emergency personnel.
 - Prevent entry into the area.
 - Ventilate the area if it is safe to do so.

First-Aid Measures

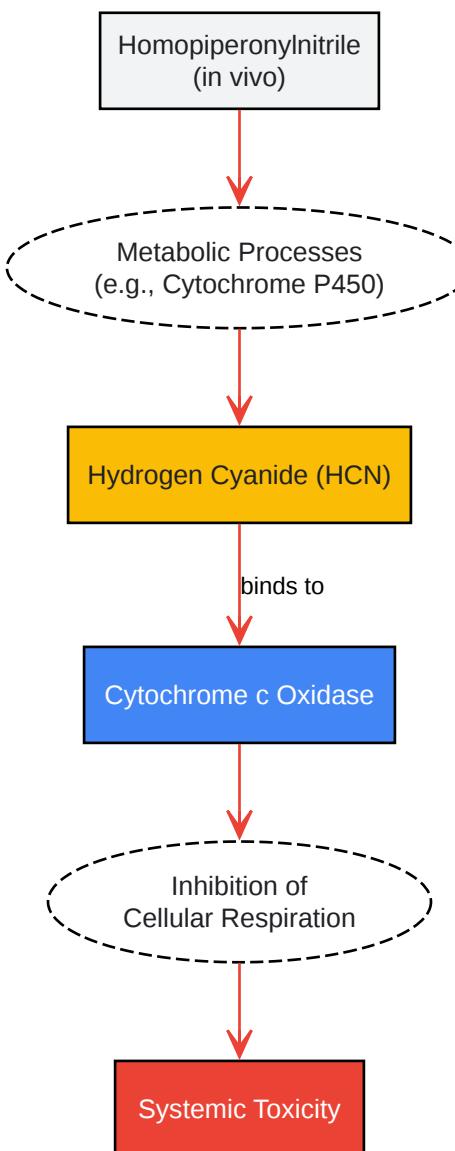
- General Advice: Immediate medical attention is required for all routes of exposure.[1] Always have a cyanide antidote kit on hand when working with cyanide-releasing compounds and ensure personnel are trained in its use.[1]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

- Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[\[1\]](#) Seek immediate medical attention. Wash clothing before reuse.[\[1\]](#)
- Ingestion: Do NOT induce vomiting.[\[1\]](#) If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water.[\[1\]](#) Seek immediate medical attention. Never give anything by mouth to an unconscious person.[\[1\]](#)
- Inhalation: Remove the person from exposure to fresh air immediately.[\[1\]](#) If breathing is difficult, give oxygen.[\[1\]](#) If breathing has stopped, apply artificial respiration using a suitable mechanical device such as a bag and a mask.[\[1\]](#) Do NOT use mouth-to-mouth resuscitation. [\[1\]](#) Seek immediate medical attention.


Fire-Fighting Measures

- Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[\[1\]](#)
- Specific Hazards: During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion, including nitrogen oxides, carbon monoxide, and carbon dioxide.[\[1\]](#)
- Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[\[1\]](#)[\[2\]](#)

Waste Disposal


- Procedure: Dispose of waste homopiperonylnitrile and contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[\[2\]](#)
- Decontamination: All glassware and equipment that have come into contact with homopiperonylnitrile should be decontaminated with a pH 10 buffer solution followed by a 10% bleach solution in a fume hood.[\[7\]](#)[\[9\]](#) The rinsate should be collected as hazardous waste.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Caption: Safe handling workflow for homopiperonylnitrile.

[Click to download full resolution via product page](#)

Caption: Potential metabolic pathway to cyanide toxicity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 3,4-(Methylenedioxy)phenylacetonitrile | 4439-02-5 [chemicalbook.com]
- 5. 3,4-(Methylenedioxy)phenylacetonitrile, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. 3,4-(Methylenedioxy)phenylacetonitrile CAS#: 4439-02-5 [m.chemicalbook.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. lsuhsc.edu [lsuhsc.edu]
- To cite this document: BenchChem. [In-Depth Technical Guide: Safety and Handling Precautions for Homopiperonylnitrile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580889#safety-and-handling-precautions-for-homopiperonylnitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com